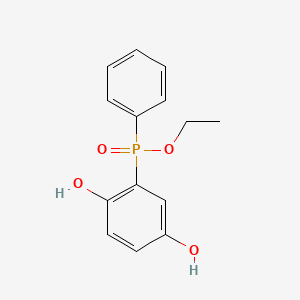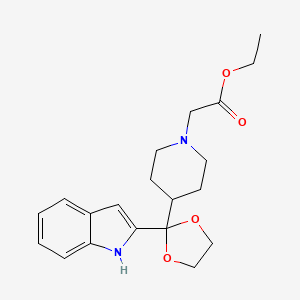
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and agrochemicals. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide typically involves the halogenation of quinoline derivatives. One common method is the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. This process uses trihaloisocyanuric acid as a halogen source under air at room temperature . The reaction proceeds with high regioselectivity and yields the desired halogenated product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Substitution: Replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions
Halogenation: Trihaloisocyanuric acid under air at room temperature.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated quinoline derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.
Applications De Recherche Scientifique
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Clioquinol: An antimicrobial agent with a similar quinoline core.
Uniqueness
2,5-Dichloro-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its regioselective halogenation and potential for further functionalization make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
61388-92-9 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H12Cl2N2O/c1-10-5-6-11-3-2-4-15(16(11)20-10)21-17(22)13-9-12(18)7-8-14(13)19/h2-9H,1H3,(H,21,22) |
Clé InChI |
JZVQAKBIFGSRTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)



![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)




